N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Methoxyphenyl derivatives: Compounds with a methoxyphenyl group that exhibit similar chemical reactivity.
Pyrazolo[3,4-b]pyridine derivatives: Compounds with the same core structure but different substituents.
Uniqueness
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28N6O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H28N6O2/c1-15-13-16(2)30(27-15)12-6-11-25-24(31)20-14-21(18-7-9-19(32-5)10-8-18)26-23-22(20)17(3)28-29(23)4/h7-10,13-14H,6,11-12H2,1-5H3,(H,25,31) |
InChI Key |
SZIWRWPMEFDFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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